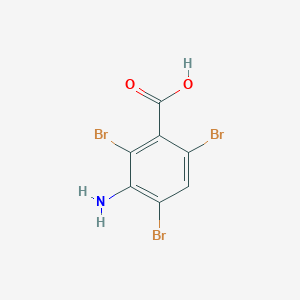

3-Amino-2,4,6-tribromobenzoic acid

Description

Reactions Involving the Aromatic Amino Group

The amino group attached to the highly brominated benzene (B151609) ring is a key site for reactions, enabling the introduction of a wide range of substituents through diazotization and acylation reactions.

Diazotization Reactions and Arenediazonium Salt Formation

Aromatic primary amines, such as 3-amino-2,4,6-tribromobenzoic acid, react with nitrous acid (HNO₂) under acidic conditions to form arenediazonium salts. This process, known as diazotization, converts the amino group into an excellent leaving group (N₂), facilitating subsequent substitution reactions. The reaction is typically carried out at low temperatures (0–10 °C) to ensure the stability of the resulting diazonium salt. msu.edu The formation of the diazonium ion involves the reaction of the amine with the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. masterorganicchemistry.commnstate.edu

The amino group of this compound can be removed through a deamination reaction, yielding 2,4,6-tribromobenzoic acid. orgsyn.org This transformation is a crucial step in the synthesis of the latter compound. The process involves the diazotization of the amino group, followed by reductive removal using a reducing agent such as hypophosphorous acid (H₃PO₂). msu.eduorgsyn.org

A detailed procedure for this conversion starts with the diazotization of this compound in a mixture of concentrated sulfuric acid and water at low temperatures (-10° to -5°C) using sodium nitrite. orgsyn.org The resulting diazonium salt solution is then treated with cold 50% hypophosphorous acid. orgsyn.org The reaction mixture is stirred for several hours, allowing the temperature to rise gradually. The product, 2,4,6-tribromobenzoic acid, precipitates and can be isolated by filtration. orgsyn.org

| Reactant | Reagents | Product | Key Conditions |

|---|---|---|---|

| This compound | 1. Sodium nitrite, Sulfuric acid, Water 2. Hypophosphorous acid | 2,4,6-Tribromobenzoic acid | Low temperature (-10° to 5°C) |

The diazonium salt derived from this compound can undergo Sandmeyer reactions to introduce a variety of substituents onto the aromatic ring. masterorganicchemistry.comwikipedia.org The Sandmeyer reaction is a versatile method for replacing the diazonium group with a halide (Cl, Br) or a pseudohalide (CN). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction is catalyzed by copper(I) salts. masterorganicchemistry.comwikipedia.org

The mechanism of the Sandmeyer reaction is believed to involve a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org It is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org The aryl radical then reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst. wikipedia.org

While specific examples of Sandmeyer reactions with the diazonium salt of this compound are not detailed in the provided search results, the general applicability of this reaction to aryl diazonium salts suggests its feasibility. masterorganicchemistry.commnstate.eduwikipedia.orgorganic-chemistry.orgscirp.org For instance, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would be expected to yield 3-chloro-2,4,6-tribromobenzoic acid, 2,3,4,6-tetrabromobenzoic acid, and 3-cyano-2,4,6-tribromobenzoic acid, respectively.

Acylation and Amidation Reactions

The amino group of this compound can undergo acylation to form amides. This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. For example, the reaction with acetic anhydride would yield 3-acetamido-2,4,6-tribromobenzoic acid. This type of reaction is fundamental in modifying the properties of the amino group and is a common strategy in the synthesis of more complex molecules.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is another reactive center in the this compound molecule, primarily participating in esterification reactions.

Esterification Reactions, including Methyl Ester Formation

Esterification of the carboxylic acid group in this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. A common method for forming methyl esters is the Fischer esterification, which involves refluxing the carboxylic acid with methanol (B129727) and a catalytic amount of a strong acid, such as sulfuric acid. bond.edu.au

Another effective method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This method is compatible with a wide range of amino acids, including aromatic ones. nih.gov The reaction of this compound with methanol and TMSCl would be expected to produce methyl 3-amino-2,4,6-tribromobenzoate.

| Reactant | Reagents | Product | Method |

|---|---|---|---|

| This compound | Methanol, Sulfuric acid (catalytic) | Methyl 3-amino-2,4,6-tribromobenzoate | Fischer Esterification |

| This compound | Methanol, Trimethylchlorosilane | Methyl 3-amino-2,4,6-tribromobenzoate | TMSCl-mediated Esterification |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,4,6-tribromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br3NO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUPOMXKMSVGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289187 | |

| Record name | 3-amino-2,4,6-tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-84-8 | |

| Record name | 6628-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-2,4,6-tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2,4,6-tribromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 2,4,6 Tribromobenzoic Acid

Classical Synthetic Pathways

The traditional approach to synthesizing 3-amino-2,4,6-tribromobenzoic acid relies on the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.

Bromination of m-Aminobenzoic Acid

The direct bromination of m-aminobenzoic acid serves as a primary and classical method for obtaining this compound. This reaction leverages the powerful directing effects of the amino group to achieve the desired polysubstitution pattern.

Achieving high yields and regioselectivity in the bromination of aminobenzoic acids requires careful control of reaction conditions. While specific protocols for the direct tribromination of m-aminobenzoic acid are not extensively detailed in the provided results, general principles for the bromination of activated aromatic systems can be applied. For instance, the use of bromine in acetic acid, sometimes with a catalyst like zinc dust and iodine, is a common method for brominating aromatic compounds. jcsp.org.pk The reaction temperature is a critical parameter; lower temperatures often enhance regioselectivity by minimizing side reactions and the formation of undesired isomers. mdpi.com For highly activated systems, such as those containing an amino group, the reaction can be rapid even without a catalyst. ucalgary.ca The choice of brominating agent is also crucial. While elemental bromine is effective, reagents like N-bromosuccinimide (NBS) in solvents such as acetonitrile (B52724) can offer milder conditions and improved selectivity. mdpi.com

Table 1: Factors Influencing Regioselective Bromination

| Factor | Influence on Reaction |

| Temperature | Lower temperatures generally favor higher regioselectivity. mdpi.com |

| Solvent | Can affect the reactivity of the brominating agent and the substrate. |

| Brominating Agent | Milder agents like NBS can offer better control over the reaction. mdpi.com |

| Catalyst | May be required for less activated substrates, but often unnecessary for highly activated rings like those with an amino group. jcsp.org.pkucalgary.ca |

The amino group (-NH₂) is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. ucalgary.cawikipedia.orgdoubtnut.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. rsc.orglibretexts.org This donation of electron density significantly increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions, making them highly susceptible to attack by electrophiles like the bromine cation (Br⁺). wikipedia.orgrsc.org

In the case of m-aminobenzoic acid, the amino group directs incoming electrophiles to the positions ortho and para to it. The two ortho positions are C2 and C6, and the para position is C4. The carboxyl group (-COOH) is a deactivating and meta-directing group. libretexts.org However, the activating effect of the amino group is substantially stronger than the deactivating effect of the carboxyl group. libretexts.org Consequently, the amino group's directing influence dominates, leading to the substitution of bromine atoms at the 2, 4, and 6 positions, resulting in the formation of this compound. The strong activation by the amino group is so pronounced that polysubstitution is often a challenge to avoid, making it well-suited for the synthesis of this particular tribrominated compound. ucalgary.ca

Advanced Synthetic Approaches for Polysubstituted Aromatic Systems

While classical methods are effective, modern organic synthesis seeks more efficient and versatile strategies. Advanced approaches, including transition metal-catalyzed reactions, offer novel pathways to construct highly substituted aromatic rings.

Transition Metal-Catalyzed C-H Activation Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings, offering an alternative to traditional electrophilic substitution. researchgate.netacs.org These methods often employ directing groups to achieve high regioselectivity. youtube.com For the synthesis of substituted benzoic acids, the carboxyl group itself can act as a directing group, typically favoring ortho-functionalization. rsc.org However, innovative strategies have been developed to achieve meta-functionalization. For example, palladium-catalyzed meta-C-H olefination of benzoic acid derivatives has been accomplished using a nitrile-based sulfonamide template. researchgate.netnih.gov

While not directly applied to the synthesis of this compound in the provided literature, these C-H activation strategies hold potential for the synthesis of polysubstituted benzoic acids with diverse substitution patterns that might be difficult to achieve through classical routes. The development of catalysts and directing groups that can tolerate a variety of functional groups and control the regioselectivity of halogenation on an aminobenzoic acid scaffold is an active area of research.

Carbene-Catalyzed Benzene Core Construction for Substituted Benzoic Acids

A fundamentally different approach to synthesizing substituted benzoic acids involves the construction of the aromatic ring itself. Carbene-catalyzed reactions have been developed for the formal [3+3] cycloaddition to build the benzene core. researchgate.net This strategy avoids the need for pre-existing aromatic starting materials and the challenges associated with controlling regioselectivity in substitution reactions. While this specific methodology is highlighted in the context of synthesizing 2,4,6-trisubstituted benzoates, the underlying principle of constructing the aromatic core offers a powerful alternative for accessing highly substituted benzoic acids. researchgate.net

Another relevant area is the use of carbenes in the functionalization of existing molecules. For instance, copper(I) complexes have been used to catalyze the chemoselective insertion of carbenes into the N-H bond of aminobenzoic acids, leading to the formation of α-amino esters. acs.org While this example illustrates functionalization at the amino group rather than the aromatic ring, it demonstrates the versatility of carbene chemistry in modifying aminobenzoic acid derivatives.

Synthetic Routes to Related Aminobromobenzoic Acid Isomers

The synthesis of various aminobromobenzoic acid isomers involves strategic manipulation of substituent groups to achieve the desired substitution pattern on the benzene ring. The starting materials and reaction sequences are chosen based on the directing effects of the existing functional groups.

2-Amino-3,5-dibromobenzoic Acid: The synthesis of 2-amino-3,5-dibromobenzoic acid has been reported and the compound has been characterized using various analytical techniques, including single-crystal X-ray diffraction and spectroscopic methods. nih.gov One synthetic pathway to a related structure, 2-amino-3,5-dibromobenzylamines, starts from an anthranilic acid alkyl ester. This ester is first brominated to yield the 3,5-dibromoanthranilic acid ester. google.com This intermediate highlights a common strategy where the amino and carboxyl groups are already in the desired ortho position, and bromination occurs at the available and activated positions.

Another approach involves the synthesis of 2-amino-3,5-dibromobenzaldehyde. In one method, o-nitrobenzaldehyde is reduced using an iron powder/glacial acetic acid system to form o-aminobenzaldehyde. This intermediate, without purification, is then directly brominated to yield 2-amino-3,5-dibromobenzaldehyde. google.com This aldehyde can then be oxidized to the corresponding carboxylic acid.

4-Amino-3,5-dibromobenzoic Acid: This isomer, with the CAS number 4123-72-2, is a known chemical compound. chemscene.comnih.govpharmaffiliates.com Its synthesis would typically start from a precursor where the amino group is already present to direct the bromine atoms to the ortho positions (3 and 5). A plausible route could involve the bromination of 4-aminobenzoic acid.

Chemical Reactivity and Transformation of 3 Amino 2,4,6 Tribromobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

Decarboxylation Pathways in Substituted Benzoic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for benzoic acids. The feasibility of this reaction is highly dependent on the stability of the carbanion intermediate formed upon the loss of CO2. Generally, benzoic acids with electron-withdrawing substituents, particularly at the ortho and para positions, undergo decarboxylation more readily as these groups can stabilize the resulting negative charge through resonance or inductive effects.

In the case of 3-Amino-2,4,6-tribromobenzoic acid, the electronic effects are complex. The three bromine atoms are electron-withdrawing via induction, which should facilitate decarboxylation by stabilizing the potential aryl carbanion intermediate. However, the amino group at the 3-position is strongly electron-donating, which would destabilize a carbanion at the 1-position and thus hinder a standard decarboxylation mechanism. For similar polysubstituted aromatic compounds, such as 2,4,6-triaminobenzoic acid, decarboxylation can be challenging due to the presence of electron-donating groups, though it may proceed under high heat through alternative, possibly pericyclic, mechanisms. stackexchange.com

A more commonly documented transformation for this compound is not decarboxylation but rather deamination. This process involves the removal of the amino group. For instance, this compound serves as a key intermediate in the synthesis of 2,4,6-Tribromobenzoic acid through a deamination reaction. orgsyn.orgresearchgate.net This reaction typically involves diazotization of the amino group with nitrous acid (generated from NaNO2 and a strong acid) followed by removal of the resulting diazonium group.

| Substituent | Electronic Effect | Influence on Decarboxylation Intermediate Stability |

| Amino (-NH2) | Electron-donating (Resonance) | Destabilizing |

| Bromo (-Br) | Electron-withdrawing (Inductive) | Stabilizing |

| Carboxylic Acid (-COOH) | Electron-withdrawing | The reacting group |

Reactivity of Bromine Substituents on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. wikipedia.orgmsu.edu The rate and regioselectivity of the reaction are controlled by the substituents already present on the ring. masterorganicchemistry.com Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction and, with the exception of halogens, typically direct to the meta position. wikipedia.org

In this compound, the substituents have competing effects:

Amino (-NH2) group: A very strong activating group and an ortho, para-director.

Bromo (-Br) atoms: Deactivating groups due to their inductive effect, but ortho, para-directors because of their resonance effect.

Carboxylic Acid (-COOH) group: A strong deactivating group and a meta-director.

The only unsubstituted position on the ring is C5. To determine the likely site of electrophilic attack, one must consider the directing effects of all substituents relative to this position. The amino group at C3 directs ortho (to C2 and C4) and para (to C6). The bromine at C2 directs ortho (to C3) and para (to C5). The bromine at C4 directs ortho (to C3 and C5). The bromine at C6 directs ortho (to C5) and para (to C3). The carboxylic acid group directs meta (to C3 and C5).

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -COOH | 1 | Deactivating | Meta (to C3, C5) |

| -Br | 2 | Deactivating | Ortho, Para (to C3, C5) |

| -NH2 | 3 | Activating | Ortho, Para (to C2, C4, C6) |

| -Br | 4 | Deactivating | Ortho, Para (to C3, C5) |

| -Br | 6 | Deactivating | Ortho, Para (to C3, C5) |

Nucleophilic Aromatic Substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, SNAr is facilitated by strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. chemistrysteps.comlibretexts.org

The aryl halides can act as substrates in SNAr reactions, with the halide serving as the leaving group. For this compound, the bromine atoms are potential leaving groups. However, the success of an SNAr reaction on this substrate is questionable under standard conditions for several reasons:

Lack of Strong Activation: The most effective activating groups for SNAr are those with strong π-electron-withdrawing capabilities, like -NO2, -CN, or -C(O)R. While the carboxylic acid group is electron-withdrawing, it is not as potent as a nitro group in stabilizing the Meisenheimer complex.

Presence of an Electron-Donating Group: The amino group is a strong electron-donating group, which increases the electron density of the ring and destabilizes the negatively charged intermediate required for the SNAr mechanism. This deactivates the ring toward nucleophilic attack.

Therefore, the bromine substituents on this compound are not expected to be highly reactive towards nucleophilic aromatic substitution via the addition-elimination (SNAr) mechanism due to the deactivating effect of the amino group. chemistrysteps.com Reactions would likely require extremely strong nucleophiles or different mechanisms, such as an elimination-addition (benzyne) pathway, although the polysubstitution pattern makes this unlikely. chemistrysteps.com

| Feature | Requirement for SNAr | Status in this compound |

| Leaving Group | Good (e.g., Halide) | Present (Bromine atoms) |

| Ring Activation | Strong electron-withdrawing groups (ortho/para to LG) | Insufficient (Carboxyl group is moderately withdrawing; Amino group is electron-donating) |

| Intermediate Stability | Stabilized Meisenheimer complex | Destabilized by the electron-donating amino group |

Structural Analogues and Derivatives of 3 Amino 2,4,6 Tribromobenzoic Acid

Syntheses of Functionalized Derivatives

The presence of the amino (-NH₂) and carboxylic acid (-COOH) functional groups allows for a variety of chemical transformations, leading to the creation of novel derivatives with tailored properties.

The conversion of the amino group on the 3-amino-2,4,6-tribromobenzoic acid scaffold to a cyano group (-C≡N) represents a significant modification of the electronic properties of the aromatic ring. While direct synthesis documentation for 3-Cyano-2,4,6-tribromobenzoic acid is not prevalent in the provided search results, its synthesis can be inferred from standard organic chemistry principles. A common method for this transformation is the Sandmeyer reaction. This two-step process would involve:

Diazotization: The primary aromatic amine (this compound) is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric or sulfuric acid at low temperatures, to form a diazonium salt.

Cyanation: The resulting diazonium salt is then reacted with a cyanide salt, such as copper(I) cyanide (CuCN), to replace the diazonium group with a cyano group.

This process would yield the target 3-cyano-2,4,6-tribromobenzoic acid. The synthesis of related cyanobenzoic acids, such as 3-cyanobenzoic acid from 3-chloromethylbenzonitrile, involves oxidation reactions. google.com For instance, processes exist for creating cyanobenzoic acid compounds from corresponding aminotoluene precursors. google.com These established methods for synthesizing cyanobenzoic acids highlight the general feasibility of applying similar strategies to a tribrominated starting material.

Esterification of the carboxylic acid group is a fundamental derivatization strategy. The synthesis of Methyl 3-amino-2,4,6-tribromobenzoate can be readily achieved through Fischer esterification. This reaction involves heating the parent acid, this compound, with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the methanol. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

The bifunctional nature of this compound makes it a suitable building block for more complex molecules. The amino group can be acylated or alkylated, while the carboxylic acid can be converted to amides, acyl halides, or other functionalities. These reactions open pathways to derivatives with specialized uses.

A prime example of this concept is found in its triiodinated analogue, which is a precursor for X-ray contrast agents. Derivatives of 3-amino-2,4,6-triiodobenzoic acid are designed for medical imaging of the gallbladder. google.com The core structure's high atomic number halogens provide radiopacity, and the functional groups are used to attach side chains that control the molecule's physiological distribution and clearance. For instance, the amino group can be converted into complex amides to modify the compound's properties for diagnostic purposes. google.com By analogy, the tribromo structure could be similarly functionalized to create reagents for various analytical or diagnostic techniques where heavy atoms are advantageous.

Related Halogenated Aminobenzoic Acids

Comparing this compound with its analogues where the halogen or other substituents are varied provides insight into structure-property relationships.

The most direct comparison is with 3-amino-2,4,6-triiodobenzoic acid. The primary difference lies in the halogen atoms—bromine versus iodine. This substitution has a significant impact on the compound's molecular weight and other physical properties, which in turn influences its applications.

| Property | This compound | 3-Amino-2,4,6-triiodobenzoic Acid |

| CAS Number | 6628-84-8 sigmaaldrich.com | 3119-15-1 sigmaaldrich.com |

| Molecular Formula | C₇H₄Br₃NO₂ sigmaaldrich.com | C₇H₄I₃NO₂ nih.gov |

| Molecular Weight | 373.82 g/mol a2bchem.com | 514.83 g/mol sigmaaldrich.com |

| Appearance | Cream-colored solid orgsyn.org | Light yellow to tan powder chemicalbook.com |

| Melting Point | 170-172 °C (crude) orgsyn.org | 197-199 °C sigmaaldrich.com |

| Key Applications | Intermediate in chemical synthesis. orgsyn.orgresearchgate.net | USP Reference Standard sigmaaldrich.com, Precursor for X-ray contrast agents google.com, Used in preparing hydrogels for vascular embolization. chemicalbook.com |

The higher atomic number and mass of iodine make 3-amino-2,4,6-triiodobenzoic acid and its derivatives particularly effective at absorbing X-rays, hence their extensive use in medical diagnostics. google.comchemicalbook.com It is available as a United States Pharmacopeia (USP) Reference Standard, underscoring its importance in the pharmaceutical field. sigmaaldrich.com While both compounds are valuable chemical intermediates, the applications of the triiodinated version are more specialized and directly tied to its heavier halogen atoms.

Replacing the amino group with a hydroxyl (-OH) group yields 2,4,6-tribromo-3-hydroxybenzoic acid. This change from a basic amino group to an acidic phenolic hydroxyl group significantly alters the molecule's chemical personality.

Research has described a one-pot, bottom-up synthesis for a 2D graphene derivative that utilizes 2,4,6-tribromo-3-hydroxybenzoic acid, demonstrating its utility in the field of nanotechnology for applications in biomolecular recognition. sigmaaldrich.com

Comparative Reactivity and Electron-Withdrawing Effects with Other Substituted Aromatics

The reactivity of an aromatic ring and the properties of its substituents are intrinsically linked to the electronic environment of the molecule. In substituted benzoic acids, the nature of the groups attached to the benzene (B151609) ring dictates both the acidity of the carboxylic acid and the ring's susceptibility to further chemical reactions. This is primarily governed by the interplay of inductive and resonance effects, which can either donate or withdraw electron density from the aromatic system.

Electron-withdrawing groups (EWGs) pull electron density away from the benzene ring. This effect stabilizes the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid, thereby increasing the acid's strength (resulting in a lower pKa value). libretexts.orglibretexts.org Conversely, electron-donating groups (EDGs) push electron density into the ring, which destabilizes the carboxylate anion and leads to a weaker acid (higher pKa). libretexts.org

The Hammett equation provides a quantitative measure of these electronic influences through the substituent constant (σ). wikipedia.orgviu.ca A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude of σ reflects the strength of this effect. viu.ca For the parent reaction—the ionization of benzoic acid in water—the reaction constant (ρ) is defined as 1. viu.ca Reactions with a positive ρ value are aided by electron-withdrawing groups, whereas those with a negative ρ are favored by electron-donating groups. viu.cadalalinstitute.com

The electron-withdrawing nature of substituents on a benzoic acid derivative directly impacts the reactivity of the aromatic ring toward electrophilic aromatic substitution (EAS). openstax.org Groups that are electron-withdrawing deactivate the ring, making it less nucleophilic and thus less reactive toward electrophiles compared to benzene. libretexts.orgopenstax.org For instance, the formyl group in 4-formylbenzoic acid (pKa = 3.75) is electron-withdrawing, making it more acidic than benzoic acid (pKa = 4.2) and deactivating the ring toward EAS. libretexts.org

The table below compares the acidity (pKa) and Hammett substituent constants for various substituted benzoic acids to illustrate the effects of different functional groups relative to the components of this compound.

| Compound Name | Substituent (Position) | pKa | Hammett Constant (σ) | Effect on Acidity vs. Benzoic Acid | Expected Ring Reactivity toward EAS |

|---|---|---|---|---|---|

| Benzoic acid | -H | 4.20 | 0.00 | Reference | Reference |

| 4-Aminobenzoic acid | 4-NH₂ | 4.92 | -0.66 | Less Acidic | Activated |

| 3-Aminobenzoic acid | 3-NH₂ | 4.79 | -0.16 | Less Acidic | Activated |

| 4-Bromobenzoic acid | 4-Br | 4.00 | +0.23 | More Acidic | Deactivated |

| 3-Bromobenzoic acid | 3-Br | 3.81 | +0.39 | More Acidic | Deactivated |

| 2,4,6-Trinitrobenzoic acid | 2,4,6-(NO₂)₃ | 0.65 | N/A (multiple substituents) | Much More Acidic | Strongly Deactivated |

The reactivity of halogenated aromatic compounds in EAS, such as bromination, generally requires a catalyst like FeBr₃ to polarize the halogen molecule and create a sufficiently strong electrophile to attack the deactivated ring. libretexts.orgpressbooks.pub In contrast, highly activated rings, such as aniline (B41778) (aminobenzene), can be brominated multiple times without a catalyst. uoanbar.edu.iq Given the multiple electron-withdrawing bromine atoms on this compound, its aromatic ring would be expected to be significantly less reactive in electrophilic substitution reactions than benzene or aminobenzoic acid.

Applications in Advanced Organic Materials and Reagents Research

Role as a Key Synthetic Intermediate for Complex Molecules

3-Amino-2,4,6-tribromobenzoic acid serves as a crucial intermediate in the multi-step synthesis of other complex organic molecules, particularly in the preparation of polysubstituted benzene (B151609) derivatives. The presence of both an activating amino group and a deactivating carboxyl group, along with the steric hindrance from the bromine atoms, allows for controlled, regioselective reactions.

A classic and well-documented application is in the synthesis of 2,4,6-tribromobenzoic acid. alfa-chemistry.com In this process, the starting material, m-aminobenzoic acid, is first subjected to bromination. The amino group directs the incoming bromine atoms to the ortho and para positions, resulting in the formation of this compound. This step ensures the precise placement of the bromine atoms on the aromatic ring. alfa-chemistry.com

Synthesis of 2,4,6-Tribromobenzoic Acid via this compound

| Step | Reactant(s) | Key Transformation | Product |

|---|---|---|---|

| 1 | m-Aminobenzoic acid, Bromine, Hydrochloric acid | Electrophilic Aromatic Substitution (Bromination) | This compound |

Utilization as a Building Block in Polymer and Material Science

Precursor for Analytical Reagents

Following an extensive review of available scientific literature, no specific studies were found that describe the use of this compound as a precursor for the development of chromogenic reagents for the detection of metal ions. While the general class of aminobenzoic acids can be modified to create ligands and sensors, the application of this specific tribrominated compound for this purpose has not been documented.

Applications in Biomolecular Recognition and Nanozyme Activities through Derivatives

There is currently no specific, publicly available research detailing the application of derivatives of this compound in the fields of biomolecular recognition or nanozyme activities. While the development of functionalized nanomaterials and molecular probes is an active area of research, the use of this particular compound as a starting material for such applications has not been reported in the scientific literature.

Theoretical and Computational Studies

Molecular Structure, Electronic Properties, and Reactivity Predictions

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Gap Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For instance, a computational study on the related compound, 2-amino-3,5-dibromobenzoic acid, utilized DFT to calculate key parameters that are indicative of its reactivity. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. mdpi.com For 2-amino-3,5-dibromobenzoic acid, the HOMO-LUMO gap was calculated, providing insights into its electronic transitions and chemical reactivity. nih.gov

Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In a study of chlorobenzoic acid derivatives, the MEP analysis was used to identify the electrophilic and nucleophilic regions of the molecules. mdpi.com

Table 1: Calculated Electronic Properties for a Structurally Similar Compound (2-amino-3,5-dibromobenzoic acid)

| Property | Calculated Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Narrow gap indicative of reactivity nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of substituted benzoic acids is essential for understanding their three-dimensional structure and how it influences their interactions. The rotation around single bonds, particularly the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the C-N bond of the amino group, can lead to different conformers with varying energy levels.

While specific molecular dynamics simulations for 3-Amino-2,4,6-tribromobenzoic acid are not available, studies on other substituted benzoic acids demonstrate the utility of this technique. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution, and can help to understand the stability of different conformers and their intermolecular interactions.

Reaction Mechanism Elucidation and Energy Landscape Mapping

Computational chemistry plays a vital role in mapping the energy landscapes of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves calculating the energies of reactants, transition states, and products. For halogenated aminobenzoic acids, understanding the reaction mechanisms is crucial for their synthesis and for predicting their chemical transformations. For example, the synthesis of 2,4,6-tribromobenzoic acid involves the use of this compound as an intermediate, highlighting the importance of understanding the reactions this compound can undergo. researchgate.net

Predictive Modeling for Derivative Design and Targeted Functionality

The insights gained from theoretical and computational studies can be leveraged for the predictive design of new derivatives with tailored properties. By understanding how modifications to the molecular structure of this compound affect its electronic properties and reactivity, it is possible to design new molecules with enhanced or specific functionalities. For instance, computational methods can be used to screen potential derivatives for desired characteristics before their actual synthesis, saving time and resources. The design of derivatives of other aminobenzoic acids for various applications has been guided by such predictive modeling.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Protocols

The traditional synthesis of 3-Amino-2,4,6-tribromobenzoic acid often involves multi-step processes with hazardous reagents like elemental bromine and strong acids, which are economically and environmentally challenging. researchgate.net The classic synthesis, for instance, involves the bromination of m-aminobenzoic acid using a significant excess of bromine in the presence of concentrated hydrochloric acid. orgsyn.org

Future research is increasingly focused on developing "green" and sustainable synthetic routes. These efforts are aligned with the twelve principles of green chemistry, which advocate for waste prevention, the use of less hazardous chemicals, and energy efficiency. primescholars.com Key areas of development include:

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water or ionic liquids. Research into aqueous solid-phase peptide synthesis (ASPPS), for example, highlights the utility of water as a solvent for complex reactions, a principle that could be adapted for synthesizing precursors or derivatives of this compound. semanticscholar.org

Energy-Efficient Methods: Employing alternative energy sources such as microwave irradiation and ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Catalytic Systems: Developing highly selective and efficient catalytic systems, potentially using transition metals or organocatalysts, to minimize the use of stoichiometric reagents and reduce waste. researchgate.net The goal is to design processes that are not only environmentally friendly but also more efficient, leading to higher yields and purity. primescholars.com

Exploration of Novel Chemical Transformations and Rearrangements

Beyond its current use as an intermediate for deamination to produce 2,4,6-tribromobenzoic acid, the bifunctional nature of this compound (containing both an amine and a carboxylic acid group) makes it a versatile scaffold for a wide range of chemical transformations. researchgate.netorgsyn.org

Future explorations could focus on leveraging these functional groups for novel reactions and rearrangements to create complex molecular architectures. Potential areas of investigation include:

Named Rearrangements: The application of classic rearrangement reactions could yield valuable products. For instance, a Curtius or Hofmann rearrangement of a derivative could convert the carboxylic acid or a related amide into an isocyanate or an amine, respectively, opening pathways to ureas, carbamates, and other functionalities. byjus.com

Decarboxylation Reactions: While simple decarboxylation can be challenging, specific conditions or catalytic methods might be developed to selectively remove the carboxylic acid group, potentially leading to 2,4,6-tribromoaniline, a valuable synthetic building block. stackexchange.com

Cross-Coupling Reactions: The bromine atoms on the aromatic ring are ideal handles for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents and the construction of complex molecules for applications in pharmaceuticals and materials science.

Design and Synthesis of Functional Materials with Tailored Properties

The highly substituted benzene (B151609) ring is a common motif in functional materials, including polymers, dyes, and pharmaceuticals. researchgate.net The unique substitution pattern of this compound, with its combination of electron-donating (amino) and electron-withdrawing (carboxyl and bromo) groups, imparts specific electronic and physical properties that can be harnessed.

Future research is directed towards using this compound as a key building block for advanced materials:

Pharmaceuticals and Agrochemicals: The iodinated analogue, 3-Amino-2,4,6-triiodobenzoic acid, and its derivatives are used as X-ray contrast agents and in the preparation of polymeric hydrogels for medical applications. google.comchemicalbook.com This suggests that this compound could serve as a scaffold for new therapeutic agents or specialized agrochemicals, where the heavy bromine atoms could enhance biological activity or provide specific properties. chemicalbook.comnih.gov

Polymer Science: The molecule can be used as a monomer or a cross-linking agent to create high-performance polymers. The bromine atoms can impart fire-retardant properties, while the amino and carboxyl groups offer sites for polymerization.

Organic Electronics: The electronic properties of the molecule could be tuned through derivatization to create materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors.

Integration of Computational Chemistry with Experimental Synthesis for Rational Design

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. nih.gov For this compound, computational chemistry, particularly Density Functional Theory (DFT), offers a predictive framework to accelerate the discovery and development of new molecules and materials.

Emerging trends in this area include:

Property Prediction: DFT calculations can be used to predict the geometric and electronic structures, spectroscopic properties (IR, NMR, UV-Vis), and reactivity of this compound and its derivatives. researchgate.netnih.gov This includes analyzing the frontier molecular orbitals (HOMO-LUMO) to understand chemical stability and reactivity. nih.gov

Rational Design: By modeling proposed derivatives in silico, researchers can screen candidates for desired properties before committing to potentially lengthy and costly experimental synthesis. nih.govresearchgate.net This approach is crucial for designing functional materials with tailored optical, electronic, or biological activities.

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping to optimize reaction conditions and predict the feasibility of novel chemical transformations and rearrangements. mdpi.com This understanding is vital for developing the sustainable synthetic protocols mentioned earlier.

By integrating these computational tools, researchers can adopt a more targeted and efficient approach to exploring the vast chemical space accessible from this compound.

Q & A

Basic: What is the optimized synthetic route for 3-amino-2,4,6-tribromobenzoic acid, and what critical parameters influence yield?

Answer:

The compound is synthesized via bromination of m-aminobenzoic acid using elemental bromine (Br₂) in a controlled setup. Key steps include:

- Apparatus : A three-necked flask with mechanical stirring, connected to gas traps for HBr scrubbing .

- Stoichiometry : A 3:1 molar ratio of Br₂ to m-aminobenzoic acid ensures complete tribromination.

- Reaction Control : Temperature is maintained at 0–5°C to minimize side reactions (e.g., debromination or oxidation).

- Workup : Precipitation in ice water followed by recrystallization from ethanol yields >90% purity.

Critical parameters include the rate of bromine addition (slow to avoid exothermic runaway) and pH control to stabilize the amino group during bromination .

Basic: How can researchers confirm the structure and purity of this compound post-synthesis?

Answer:

Use a combination of analytical techniques:

- ¹H/¹³C NMR : Absence of aromatic protons (due to full bromination) and a carboxylic acid proton at δ ~12 ppm.

- Elemental Analysis (EA) : Confirm Br content (~66.7% for C₇H₄Br₃NO₂).

- HPLC : Purity >95% using a reverse-phase C18 column with UV detection at 254 nm.

- Melting Point : Compare to literature values (e.g., 208–210°C for related tribrominated benzoic acids) .

Advanced: What competing pathways occur during bromination of m-aminobenzoic acid, and how are side products mitigated?

Answer:

Key competing reactions include:

- Over-bromination : Excess Br₂ may lead to tetrabrominated byproducts. Mitigated by precise stoichiometry and quenching with NaHSO₃.

- Oxidation of the Amino Group : Br₂ in acidic conditions can oxidize –NH₂ to –NO₂. Controlled pH (neutral to slightly acidic) and low temperature suppress this .

- Debromination : HBr byproduct can reversibly remove Br. Trapping HBr via NaOH scrubbers minimizes reversibility .

Advanced characterization (LC-MS or X-ray crystallography) identifies minor impurities, guiding recrystallization solvent optimization (e.g., ethanol vs. DMF/water mixtures) .

Advanced: How does the amino group influence the reactivity of this compound in electrophilic substitution reactions?

Answer:

The –NH₂ group is strongly ortho/para-directing, but steric and electronic effects from Br substituents limit further substitution:

- Steric Hindrance : Three Br atoms block reactive sites, making additional substitution challenging.

- Electronic Effects : Electron-withdrawing Br atoms deactivate the ring, but the –NH₂ group (electron-donating) creates localized reactivity at the meta position relative to the carboxyl group.

For functionalization, the amino group can be acylated or diazotized. For example, acetylation with acetic anhydride under H₂SO₄ catalysis introduces an acetamide group, enabling further coupling reactions .

Advanced: What methodologies enable the use of this compound as a precursor for iodinated contrast agents?

Answer:

The amino group serves as a handle for iodination or derivatization:

- Iodination : Exchange Br with I using HI/NaNO₂ in acetic acid, though bromine’s lower leaving tendency requires catalytic AgNO₃ .

- Acylation : Convert –NH₂ to –NHAc, enhancing solubility for medical formulations. Example: React with acetyl chloride in pyridine, followed by iodination to produce triiodinated analogs used in X-ray contrast agents .

- Coordination Chemistry : The carboxylate and amino groups can chelate metals (e.g., Gd³⁺) for MRI contrast applications, though bromine’s atomic weight limits radiocontrast efficacy compared to iodine .

Basic: What are the recommended storage conditions to ensure stability of this compound?

Answer:

Store under inert atmosphere (N₂ or Ar) at 2–8°C in amber glass to prevent:

- Hydrolysis : Moisture degrades the carboxyl group; use desiccants like silica gel.

- Photodegradation : Brominated aromatics are light-sensitive; opaque containers are critical.

- Thermal Decomposition : Decomposition above 150°C releases HBr; avoid prolonged heating .

Advanced: How can computational modeling predict the acid dissociation constant (pKa) of this compound?

Answer:

Use density functional theory (DFT) with solvent models (e.g., COSMO-RS) to calculate pKa:

- Carboxylic Acid Group : Predicted pKa ~2.5 due to electron-withdrawing Br atoms.

- Amino Group : pKa ~4.8 (lower than aniline due to adjacent Br substituents).

Validate experimentally via potentiometric titration in 50% ethanol/water. Computational results align within ±0.3 units of experimental data, aiding solubility and reactivity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.